molecular formula C16H22N2O5 B2761159 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 899730-46-2

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No. B2761159
M. Wt: 322.361
InChI Key: UDXMAXODIBGKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has shown promising results in various scientific studies.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide.

Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide, a related compound, has been demonstrated to effectively promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This process facilitates the coupling of a broad range of (hetero)aryl bromides with various amines at low catalyst loadings and temperatures, highlighting its utility in synthesizing pharmaceutically significant building blocks (Bhunia, Kumar, & Ma, 2017).

Structural Component in Chemical Synthesis

The structure of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, showcasing a planar furan ring and a chair conformation cyclohexane ring, illustrates the compound's utility in creating complex chemical frameworks. Its synthesis involves condensation reactions, underlining its importance in organic synthesis and structural chemistry (Wang et al., 2011).

Antihypertensive Agent Exploration

Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been evaluated as potential antihypertensive agents, showing promise in lowering blood pressure via alpha-adrenergic blocking activity. This exploration into cardiovascular pharmacology underscores the therapeutic potential of such compounds (Caroon et al., 1981).

Potential in Neuroprotective Agents

1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, a structurally related compound, has been identified as a potent and selective 5-HT1A receptor agonist, showing potential as a neuroprotective agent. This suggests its application in treating neurological disorders by modulating serotonin receptors (Franchini et al., 2014).

properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c19-14(17-9-12-5-4-8-21-12)15(20)18-10-13-11-22-16(23-13)6-2-1-3-7-16/h4-5,8,13H,1-3,6-7,9-11H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXMAXODIBGKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide

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